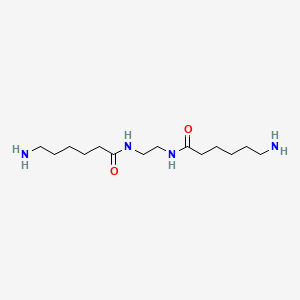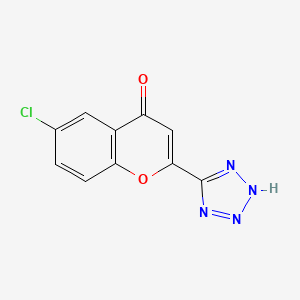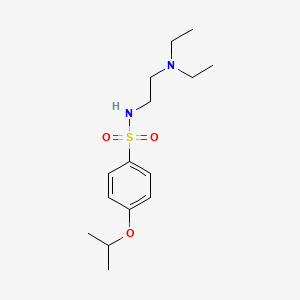
2-Methyl-1,3,5-trinitrobenzene;pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,3,5-trinitrobenzene;pyridine is a compound that combines the aromatic properties of benzene with the basicity of pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents . Pyridine can be introduced through a substitution reaction, where pyridine displaces a leaving group on the benzene ring .
Industrial Production Methods
Industrial production of 2-Methyl-1,3,5-trinitrobenzene;pyridine involves large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The process requires careful handling of reagents and by-products to minimize environmental impact and ensure safety .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,3,5-trinitrobenzene;pyridine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives, such as 2-Methyl-1,3,5-triaminobenzene.
Substitution: Pyridine can participate in nucleophilic substitution reactions, where it displaces other groups on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . Oxidation reactions may involve the use of strong oxidizing agents like potassium permanganate .
Major Products
Major products formed from these reactions include various amino derivatives and substituted benzene compounds, which have applications in different chemical processes .
Aplicaciones Científicas De Investigación
2-Methyl-1,3,5-trinitrobenzene;pyridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,3,5-trinitrobenzene;pyridine involves its interaction with molecular targets through its nitro and pyridine groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules . The pyridine ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but lacks the pyridine ring.
1,3,5-Trinitrobenzene: Lacks the methyl group and pyridine ring.
Uniqueness
2-Methyl-1,3,5-trinitrobenzene;pyridine is unique due to the presence of both nitro groups and a pyridine ring, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not possible with similar compounds.
Propiedades
Número CAS |
39111-22-3 |
|---|---|
Fórmula molecular |
C12H10N4O6 |
Peso molecular |
306.23 g/mol |
Nombre IUPAC |
2-methyl-1,3,5-trinitrobenzene;pyridine |
InChI |
InChI=1S/C7H5N3O6.C5H5N/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16;1-2-4-6-5-3-1/h2-3H,1H3;1-5H |
Clave InChI |
SIKZERUNMUEMSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
![2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide](/img/structure/B14679076.png)

![5-[(7H-Purin-6-yl)amino]pentanoic acid](/img/structure/B14679087.png)
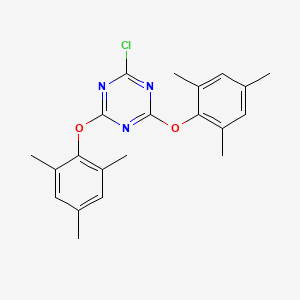
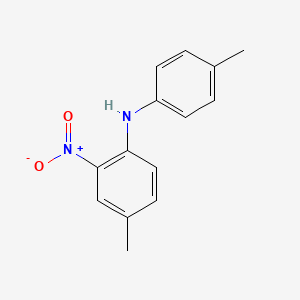

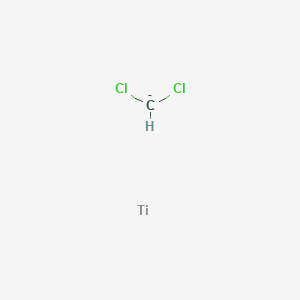
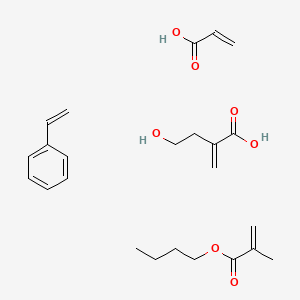
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid](/img/structure/B14679130.png)
